N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-15-10-11-16(14-18(15)23(26)27)19(24)22(17-8-4-2-5-9-17)20(25)21-12-6-3-7-13-21/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTBMKKMQXSHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method involves the direct acylation of N-phenylpiperidine using 4-methyl-3-nitrobenzoyl chloride. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the acyl chloride, facilitated by a base to neutralize HCl byproducts.
Reagents and Conditions
- Acylating Agent : 4-Methyl-3-nitrobenzoyl chloride (1.2 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : 0–25°C, 4–12 hours
Procedure
- Dissolve N-phenylpiperidine (1.0 equiv) in anhydrous DCM.
- Add triethylamine dropwise under nitrogen atmosphere.
- Slowly add 4-methyl-3-nitrobenzoyl chloride at 0°C.
- Stir at room temperature until completion (monitored by TLC).
- Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).
Industrial-Scale Modifications
Continuous flow reactors enhance efficiency and yield (85–90%) by optimizing mixing and temperature control. Automated systems reduce reaction times to 2–3 hours.
Carbodiimide-Mediated Coupling of 4-Methyl-3-nitrobenzoic Acid and N-Phenylpiperidine
Activation with EDC·HCl or CDI
This two-step approach activates the carboxylic acid before coupling with N-phenylpiperidine.
Step 1: Acid Activation
- Reagents : 4-Methyl-3-nitrobenzoic acid (1.0 equiv), EDC·HCl (1.5 equiv), DMAP (0.1 equiv)
- Solvent : DCM or THF
- Time : 1–2 hours at 0°C
Step 2: Coupling with N-Phenylpiperidine
- Add N-phenylpiperidine (1.2 equiv) and stir for 12–24 hours at 25°C.
- Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
One-Pot Approach Using CDI
N,N′-Carbonyldiimidazole (CDI) simplifies the process by avoiding isolation of the activated intermediate:
- React 4-methyl-3-nitrobenzoic acid with CDI (1.5 equiv) in THF at 50°C for 2 hours.
- Add N-phenylpiperidine (1.1 equiv) and stir for 6 hours.
- Isolate the product via solvent evaporation and recrystallization.
Multi-Step Synthesis from Nitroprecursors
Nitro Reduction and Subsequent Acylation
This route starts with 4-methyl-3-nitrobenzaldehyde, which is oxidized to the carboxylic acid before coupling.
Step 1: Oxidation to 4-Methyl-3-nitrobenzoic Acid
- Reagents : KMnO₄ (3.0 equiv), H₂SO₄ (catalytic), H₂O
- Conditions : Reflux at 100°C for 8 hours
- Yield : 85%
Step 2: Acylation as Described in Section 3
Piperidine Ring Construction
An alternative approach constructs the piperidine ring post-acylation:
- Synthesize N-phenyl-β-keto ester via Claisen condensation.
- Subject to cyclization with ammonium acetate to form the piperidine ring.
- Nitrate and methylate the aromatic ring.
Yield : 40–50% (over three steps)
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Acylation with acyl chloride | 68–75 | 4–12 h | Low | High |
| EDC·HCl-mediated coupling | 60–65 | 24–36 h | Moderate | Moderate |
| CDI one-pot | 72–78 | 8 h | Low | High |
| Multi-step synthesis | 40–50 | 72 h | High | Low |
Critical Considerations
Side Reactions and Mitigation
Purification Techniques
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 138–140°C).
- Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves regioisomers.
Industrial Production Insights
Large-scale synthesis employs continuous flow reactors for acylation, reducing solvent use by 40% and improving safety. Automated pH control during workup enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzoyl chloride group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 4-methyl-3-aminobenzoyl-N-phenylpiperidine-1-carboxamide.
Substitution: Various substituted benzoyl derivatives.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and N-phenylpiperidine-1-carboxamide.
Scientific Research Applications
N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical and Spectroscopic Properties
- Target Compound :
- Molecular Weight (Calculated): ~395.38 g/mol (C20H20N3O4).
- Key Spectroscopic Features:
- Nitro group absorption at ~1520 cm⁻¹ (IR).
Aromatic protons in the nitrobenzoyl group expected at δ 7.5–8.5 ppm (¹H NMR) .
N-(4-Fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide () :
-
- HRMS: m/z 381.1437 (C19H19N5O4).
- ¹H NMR: Piperidine protons at δ 1.73–4.46 ppm; benzimidazolone protons at δ 7.00 ppm .
Biological Activity
N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a nitrobenzoyl group. Its molecular formula is with a molecular weight of approximately 328.38 g/mol. The presence of the nitro group is crucial for its biological activity, as it can undergo redox reactions and form hydrogen bonds with biological molecules, influencing enzyme and receptor activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their function. This mechanism is particularly relevant in the context of therapeutic applications where enzyme modulation is desired.
- Receptor Interaction : It may interact with receptors involved in neurotransmission and other physiological processes, leading to altered signaling pathways.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in inflammatory disease therapies.
3. Neuroprotective Properties
Preliminary studies suggest that this compound may have neuroprotective effects, possibly through the inhibition of oxidative stress pathways and modulation of neurotransmitter systems.
Research Findings
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed significant inhibition zones against several bacterial strains, indicating its potential as an antibacterial agent.
- Case Study on Neuroprotection : In a model simulating neurodegeneration, administration of the compound resulted in reduced neuronal apoptosis and improved survival rates compared to control groups, highlighting its neuroprotective capabilities.
Q & A
Q. What are the key steps in synthesizing N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide, and how are reaction conditions optimized?
Synthesis typically involves multi-step organic reactions, including:
- Acylation : Coupling piperidine-1-carboxamide with nitrobenzoyl derivatives under controlled temperatures (e.g., 0–5°C for nitro group stability) .
- Purification : Column chromatography or recrystallization to isolate intermediates, with solvent selection (e.g., dichloromethane/ethyl acetate) critical for yield .
- Nitro group retention : Avoid reducing conditions during steps involving electron-rich aromatic systems .
Q. How is the compound characterized structurally, and which analytical methods are essential?
- Spectroscopy : and NMR confirm substitution patterns and piperidine ring conformation .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for nitrobenzoyl derivatives .
- X-ray crystallography : Resolves steric effects from the 4-methyl-3-nitrobenzoyl group on piperidine ring geometry .
Q. What are the primary safety considerations for handling this compound?
- Hazard profile : Acute toxicity (oral) and respiratory irritation necessitate PPE (gloves, lab coats) and fume hood use .
- Waste disposal : Incineration or authorized chemical disposal services for nitroaromatic byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s stability under varying pH and temperature conditions?
- Stability assays : Use HPLC to monitor degradation products at pH 2–12 and 25–60°C, identifying hydrolytic cleavage of the carboxamide bond as a major instability mechanism .
- Electron-withdrawing effects : The 3-nitro group enhances electrophilicity at the carbonyl carbon, accelerating hydrolysis in alkaline conditions .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Solvent optimization : Replace THF with acetonitrile to reduce side reactions from nitro group reduction .
- Catalytic improvements : Use N,N-diisopropylethylamine (DIPEA) instead of triethylamine for better acylation efficiency .
- Process analytics : In-line FTIR monitors reaction progress, reducing over-reaction byproducts .
Q. How do structural modifications (e.g., substituent changes on the benzoyl or piperidine groups) affect biological activity?
- SAR studies : Replace the 4-methyl group with halogens (e.g., Cl, F) to enhance target binding affinity, as seen in analogous piperazine carboxamides .
- Conformational analysis : Molecular docking reveals that the nitro group’s orientation impacts steric clashes with hydrophobic binding pockets .
Q. What methodologies identify the compound’s biological targets and mechanisms of action?
- Radioligand binding assays : Compete with -labeled CP55940 to assess affinity for cannabinoid or kinase receptors .
- Kinase profiling : Use selectivity panels (e.g., Met kinase) to identify off-target effects, leveraging ATP-competitive binding assays .
Q. How can contradictory reports on its activity in cancer vs. neurological models be reconciled?
- Tissue-specific metabolism : LC-MS/MS quantifies differential metabolite formation (e.g., nitroreduction in hepatic vs. brain tissues) .
- 3D-QSAR modeling : Compare steric/electrostatic fields of active vs. inactive conformers to explain divergent activity in cell lines .
Methodological Guidance for Data Interpretation
Q. What computational tools predict the compound’s reactivity and interaction with biological targets?
Q. How should researchers validate conflicting cytotoxicity data across independent studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

